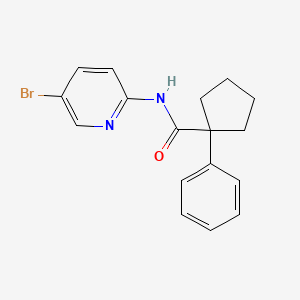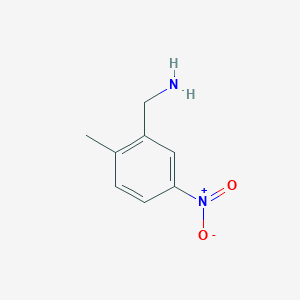![molecular formula C19H21FN6OS B2670592 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-88-4](/img/structure/B2670592.png)
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound known for its unique structure and versatile reactivity. This compound features a benzamide core modified with various functional groups, including a fluorine atom, a pyrrolidine ring, and a pyrazolo[3,4-d]pyrimidine moiety, making it an intriguing molecule for chemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine core can be synthesized via the cyclization of suitable pyrazole and pyrimidine precursors under basic or acidic conditions.
Introduction of the Pyrrolidine Group: : This step involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced.
Fluorination: : The incorporation of the fluorine atom can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor.
Coupling with Benzamide: : The final step involves coupling the synthesized intermediate with benzamide using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In industrial settings, large-scale production of this compound follows similar steps but with optimizations for yield, purity, and cost-effectiveness. Key factors include the selection of scalable reaction conditions and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the fluorine site or other reactive positions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: : N-Fluorobenzenesulfonimide (NFSI), organometallic reagents.
Major Products
Major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: : Methylsulfoxide or methylsulfone derivatives.
Reduction: : Amine derivatives from nitro reduction.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms due to its diverse functional groups.
Biology
In biological research, 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is used as a probe to study enzyme interactions and cellular pathways.
Medicine
Pharmaceutical research explores this compound's potential as a therapeutic agent, investigating its activity against specific targets like protein kinases and its efficacy in treating diseases.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects. Key pathways involved might include signaling cascades critical for cellular function and proliferation.
Comparison with Similar Compounds
Unique Features
What sets 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart is its combination of a fluorine atom, a pyrazolo[3,4-d]pyrimidine core, and a pyrrolidine group, providing distinct chemical and biological properties.
Similar Compounds
2-fluoro-N-(2-(6-(methylthio)-4-(pyridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These related compounds share similar core structures but differ in certain substituents, which can lead to variations in their reactivity and biological activity.
That wraps up our detailed dive into the world of this compound. What's next on our agenda?
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-4-5-10-25)14-12-22-26(17(14)24-19)11-8-21-18(27)13-6-2-3-7-15(13)20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXQITYLHYYDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2670510.png)
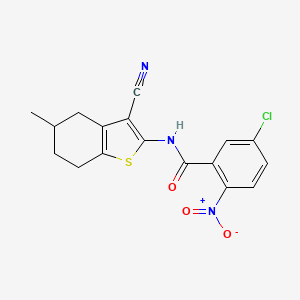
![3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2670512.png)
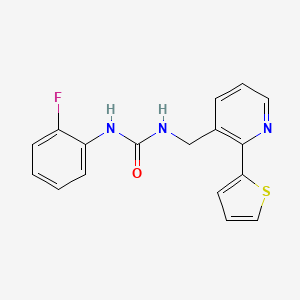



![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)

![(2Z)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B2670525.png)
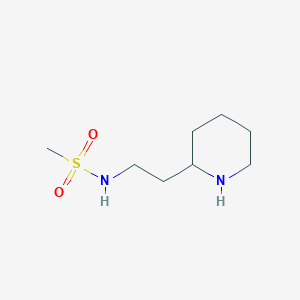
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)
